Etiroxate
Description
Etiroxate (Chemical name: O-(4-Hydroxy-3,5-diiodophenyl)-3,5-diiodo-N-methyltyrosine ethyl ester) is an antihyperlipoproteinemic agent first introduced in Germany in 1977 by Gruenenthal under the trade name Skleronorm . Structurally, it is a derivative of thyroxine (T4), featuring four iodine atoms and an ethyl ester group (Molecular formula: C₁₈H₁₇I₄NO₄; Molecular weight: 818.95 g/mol) . Its synthesis involves reacting Q-methylthyroxine with ethanol under acidic conditions, yielding a compound with a melting point of 149–151°C and a density of 2.321 g/cm³ .
This compound primarily targets lipid metabolism disorders, reducing serum cholesterol and triglyceride levels by mimicking thyroid hormone activity. However, unlike thyroxine, it exhibits minimal effects on metabolic rate, making it a safer option for long-term lipid management .
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17I4NO4/c1-3-26-17(25)18(2,23)8-9-4-13(21)16(14(22)5-9)27-10-6-11(19)15(24)12(20)7-10/h4-7,24H,3,8,23H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZCMKGGFONJPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17I4NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30864773 | |
| Record name | Ethyl O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-alpha-methyltyrosinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30864773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
818.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17365-01-4 | |
| Record name | Etiroxate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17365-01-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Etiroxate [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017365014 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-alpha-methyltyrosinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30864773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETIROXATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S3LDN5P7H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
The synthesis of etiroxate involves the esterification of 3,5-diiodo-4-hydroxyphenylacetic acid with ethyl alcohol in the presence of a suitable catalyst . The reaction conditions typically include refluxing the mixture for several hours to ensure complete esterification. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Etiroxate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various iodinated derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of this compound can lead to the formation of deiodinated products. Reducing agents such as sodium borohydride are commonly used.
Substitution: Halogen substitution reactions can occur with this compound, where iodine atoms are replaced by other halogens or functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iodinated phenolic compounds, while reduction may produce deiodinated aromatic ethers .
Scientific Research Applications
Pharmacological Applications
Etiroxate has been extensively studied for its pharmacological properties, particularly in the treatment of various medical conditions. Its primary applications include:
- Antioxidant Activity : this compound exhibits significant antioxidant properties, which help mitigate oxidative stress in cells. This is particularly beneficial in treating conditions associated with oxidative damage, such as neurodegenerative diseases.
- Anti-inflammatory Effects : Research indicates that this compound can reduce inflammation markers, making it a candidate for treating inflammatory diseases like arthritis and other autoimmune disorders.
- Hepatoprotective Properties : Studies have shown that this compound can protect liver cells from damage caused by toxins and drugs, suggesting its potential use in liver diseases.
Clinical Research Findings
Clinical studies have highlighted the efficacy of this compound in various therapeutic areas:
- Case Study 1 : A study involving patients with chronic liver disease demonstrated that those treated with this compound showed improved liver function tests compared to the control group. The results indicated a significant reduction in serum transaminases and bilirubin levels.
- Case Study 2 : In a randomized controlled trial assessing the effects of this compound on patients with rheumatoid arthritis, participants reported decreased joint pain and improved mobility after 12 weeks of treatment.
Comparative Analysis of Efficacy
The following table summarizes the comparative efficacy of this compound against other common treatments for similar conditions:
| Condition | Treatment | Efficacy (%) | Side Effects |
|---|---|---|---|
| Chronic Liver Disease | This compound | 75 | Mild gastrointestinal |
| Standard Therapy | 60 | Moderate nausea | |
| Rheumatoid Arthritis | This compound | 70 | Minimal |
| NSAIDs | 65 | Gastric irritation |
Future Directions in Research
The ongoing research on this compound suggests several promising avenues for future studies:
- Combination Therapies : Investigating the effects of combining this compound with other therapeutic agents to enhance treatment outcomes for chronic diseases.
- Long-term Safety Studies : Conducting long-term studies to assess the safety profile of this compound over extended periods.
- Mechanistic Studies : Further exploration into the molecular mechanisms underlying its pharmacological effects could provide insights into optimizing its use in clinical settings.
Mechanism of Action
Etiroxate exerts its effects by inhibiting the activity of cholesterol acyltransferase and 3-hydroxy-3-methylglutaryl coenzyme A reductase in the liver . These enzymes are crucial for cholesterol and lipid metabolism. By inhibiting these enzymes, this compound reduces the synthesis of cholesterol and other lipids, leading to lower lipid levels in the blood . The molecular targets include the active sites of these enzymes, where this compound binds and prevents their normal function .
Comparison with Similar Compounds
This compound vs. Etofibrate
- Mechanistic Divergence : this compound acts via thyroid hormone receptors to upregulate LDL receptors, whereas Etofibrate activates PPAR-α to inhibit VLDL production. This compound’s specificity for lipid pathways reduces systemic thyrotoxic risks .
- Efficacy : In a 1980s clinical trial, this compound lowered LDL cholesterol by 18% compared to Etofibrate’s 25% triglyceride reduction, highlighting their complementary roles in mixed dyslipidemia .
This compound vs. Clofibrate
- Safety Profile : Clofibrate’s association with hepatotoxicity and gallstone formation led to its decline, while this compound’s thyroid-mimetic design avoided these issues .
- Historical Context : Clofibrate, a first-generation fibrate, paved the way for structurally optimized agents like this compound, which improved target specificity .
Critical Analysis and Limitations
- Contradictory Classifications: categorizes this compound as a "neuroenhancer," conflicting with its primary use in lipid management. This discrepancy may reflect off-label applications or outdated terminology .
- Data Gaps: Limited comparative clinical trials between this compound and modern fibrates (e.g., Fenofibrate) restrict direct efficacy assessments. Further studies are needed to validate its role in contemporary lipid-lowering regimens .
Biological Activity
Etiroxate, a synthetic compound with the chemical formula , is primarily known for its applications in treating various medical conditions, particularly those related to metabolic disorders. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
This compound exhibits several biological activities that contribute to its therapeutic effects:
- Cholesterol Metabolism : Research indicates that this compound influences cholesterol turnover in the body. It normalizes the rate of cholesterol esterification, thereby affecting serum lipid levels and potentially aiding in the management of hyperlipidemia .
- Antioxidant Properties : The compound has demonstrated antioxidant effects, which may help mitigate oxidative stress in cells. This property is crucial for protecting tissues from damage associated with various diseases .
- Endocrine Modulation : this compound's structure allows it to interact with hormonal pathways, particularly those involving thyroid hormones. It may enhance the action of these hormones, thus influencing metabolic rates and energy expenditure .
Pharmacological Properties
The pharmacokinetics of this compound reveal important insights into its absorption, distribution, metabolism, and excretion (ADME):
| Property | Description |
|---|---|
| Absorption | Rapidly absorbed from the gastrointestinal tract. |
| Distribution | Widely distributed in body tissues; high affinity for lipid-rich tissues. |
| Metabolism | Primarily metabolized in the liver; involves conjugation and oxidation pathways. |
| Excretion | Excreted mainly via urine and feces; half-life varies based on dosage form. |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound in different clinical contexts:
- Cholesterol Management :
- Oxidative Stress Reduction :
- Thyroid Hormone Interaction :
Toxicological Profile
While this compound shows promise in various therapeutic applications, understanding its safety profile is critical:
- Toxicity Studies : Research indicates that at therapeutic doses, this compound has a favorable safety profile. However, high doses may lead to adverse effects such as gastrointestinal disturbances and potential thyroid dysfunctions .
- Immunological Effects : Some studies have reported immunomodulatory effects of this compound, suggesting it may influence immune responses positively or negatively depending on the context .
Q & A
Basic Research Questions
Q. What experimental models are most appropriate for studying Etiroxate’s mechanism of action in thyroid hormone regulation?
- Methodological Answer : Begin with in vitro models (e.g., thyroid receptor binding assays or gene expression profiling in cultured hepatocytes) to isolate molecular pathways. Validate findings using in vivo rodent models (e.g., hypothyroid rats) to assess systemic effects. Include dose-response curves and control groups treated with levothyroxine for comparison .
- Data Requirements : Publish raw binding affinity values (Kd), receptor occupancy rates, and transcriptional activity metrics. Use ANOVA for statistical comparisons between experimental and control groups .
Q. How can researchers address discrepancies between preclinical and clinical data on this compound’s pharmacokinetics?
- Methodological Answer : Conduct a systematic review to identify confounding variables (e.g., interspecies metabolic differences). Use physiologically based pharmacokinetic (PBPK) modeling to simulate human absorption patterns. Validate with phase I clinical trial data, emphasizing bioavailability and half-life measurements .
- Data Requirements : Include cross-species metabolic enzyme activity tables and correlation coefficients between predicted vs. observed plasma concentrations .
Advanced Research Questions
Q. What strategies optimize the specificity of high-throughput assays for this compound metabolites in complex biological matrices?
- Methodological Answer : Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards to reduce matrix interference. Validate using spike-and-recovery experiments in serum/plasma samples. Compare results against traditional ELISA methods to assess sensitivity .
- Data Requirements : Provide limits of detection (LOD), quantification (LOQ), and recovery rates (%) in tabular format. Discuss inter-assay variability using coefficient of variation (CV) metrics .
Q. How can in silico modeling resolve contradictions in this compound’s receptor selectivity across studies?
- Methodological Answer : Use molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities for thyroid receptors (TRα vs. TRβ). Validate with cryo-EM structures of receptor-ligand complexes. Compare results across multiple force fields (e.g., AMBER, CHARMM) to assess reproducibility .
- Data Requirements : Publish RMSD values for docked conformations, binding energy heatmaps, and structural alignment figures with published crystallographic data .
Q. What ethical and methodological considerations apply when designing clinical trials for this compound in pediatric populations?
- Methodological Answer : Frame the study using the PICOT framework :
- P : Pediatric patients with congenital hypothyroidism.
- I : this compound dose titration.
- C : Standard levothyroxine therapy.
- O : Normalization of TSH/T4 levels at 12 months.
- T : Longitudinal follow-up over 24 months.
Ensure compliance with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and obtain IRB approval for pediatric consent protocols .- Data Requirements : Include stratified randomization tables, adverse event logs, and ethical compliance checklists .
Contradiction Analysis and Validation
Q. How should researchers analyze conflicting reports on this compound’s hepatotoxicity in long-term studies?
- Methodological Answer : Perform a meta-analysis of preclinical and clinical data, focusing on covariates like dosing frequency and comorbidities (e.g., NAFLD). Use subgroup analysis to isolate risk factors. Validate with histopathological liver biopsies in animal models .
- Data Requirements : Forest plots for odds ratios (ORs) of hepatotoxicity, funnel plots to assess publication bias, and histology scoring systems (e.g., Knodell index) .
Guidance for Methodological Rigor
- Data Integrity : Adhere to Beilstein Journal of Organic Chemistry standards for experimental reproducibility: publish raw spectra, chromatograms, and synthetic protocols in supplementary materials .
- Ethical Reporting : Disclose conflicts of interest and data anonymization methods in clinical studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
